

## Long-Acting vs. Daily Growth Hormone Therapies: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | RGH-5526 |           |
| Cat. No.:            | B1672556 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a representative long-acting recombinant human growth hormone (rhGH), lonapegsomatropin (TransCon hGH), against the standard of care, daily-administered somatropin, for the treatment of pediatric Growth Hormone Deficiency (GHD). This analysis is based on publicly available data from clinical trials. While the specific compound "**RGH-5526**" was not identified in public records, lonapegsomatropin serves as a relevant and well-documented example of a novel long-acting rhGH therapy.

## **Executive Summary**

The standard of care for pediatric GHD has historically been daily subcutaneous injections of somatropin, a recombinant form of human growth hormone.[1][2] While effective, the daily injection schedule can be burdensome for patients and caregivers, potentially leading to issues with adherence and, consequently, suboptimal treatment outcomes.[3] The development of long-acting growth hormone (LAGH) formulations, such as lonapegsomatropin (TransConhGH), aims to reduce the frequency of injections to once weekly, thereby improving convenience and potentially enhancing adherence.[1][3] Clinical trial data from the heiGHt study demonstrates that once-weekly lonapegsomatropin is not only non-inferior but superior to daily somatropin in terms of annualized height velocity (AHV) in treatment-naïve children with GHD, with a comparable safety profile.

## **Data Presentation: Efficacy Comparison**



The following table summarizes the key efficacy data from the Phase 3 heiGHt trial, which compared once-weekly lonapegsomatropin to daily somatropin in prepubertal children with GHD over a 52-week period.

| Efficacy<br>Endpoint                                          | Once-Weekly<br>Lonapegsomat<br>ropin<br>(TransCon<br>hGH) | Daily<br>Somatropin<br>(Genotropin®)    | Treatment<br>Difference | p-value |
|---------------------------------------------------------------|-----------------------------------------------------------|-----------------------------------------|-------------------------|---------|
| Annualized<br>Height Velocity<br>(AHV) at 52<br>weeks         | 11.2 cm/year                                              | 10.3 cm/year                            | 0.86 cm/year            | 0.0088  |
| Change in Height Standard Deviation Score (SDS) from Baseline | +0.25 (at 26 weeks in treatment-experienced patients)     | Not directly compared in the same study | -                       | -       |
| Incidence of Poor Responders (AHV < 8.0 cm/year)              | 4%                                                        | 11%                                     | -                       | -       |

Data sourced from the Phase 3 heiGHt Trial top-line results announcement.

## **Experimental Protocols**

The efficacy data presented above is derived from the heiGHt Trial, a Phase 3, randomized, open-label, active-controlled study. A summary of the key methodologies is provided below.

Study Objective: To compare the efficacy and safety of once-weekly lonapegsomatropin with once-daily somatropin in prepubertal children with GHD.

Patient Population: The study enrolled 161 treatment-naïve children with a diagnosis of GHD.



#### Study Design:

- Randomization: Patients were randomized in a 2:1 ratio to receive either once-weekly lonapegsomatropin or daily somatropin.
- Treatment Arms:
  - Lonapegsomatropin (TransCon hGH): 0.24 mg/kg/week administered subcutaneously once weekly (n=105).
  - Somatropin (Genotropin®): 0.24 mg/kg/week, administered as 0.034 mg/kg/day subcutaneously (n=56).
- Duration: The treatment period was 52 weeks.

Primary Efficacy Endpoint: The primary endpoint was the annualized height velocity (AHV) at 52 weeks.

Statistical Analysis: The primary analysis was conducted on the intent-to-treat (ITT) population using an Analysis of Covariance (ANCOVA) model. Non-inferiority and superiority were assessed.

A related study, the fliGHt Trial, was a 26-week, single-arm, open-label Phase 3 trial that evaluated the safety and efficacy of switching from daily somatropin to once-weekly lonapegsomatropin in 146 children with GHD.[4] This study provided data on growth outcomes in a treatment-experienced population.

# Mandatory Visualizations Signaling Pathway of Recombinant Human Growth Hormone













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascendispharma.com [ascendispharma.com]
- 2. Growth Hormone and Treatment Controversy; Long Term Safety of rGH PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weekly Lonapegsomatropin in Treatment–Naïve Children With Growth Hormone Deficiency: The Phase 3 heiGHt Trial - PMC [pmc.ncbi.nlm.nih.gov]



- 4. OR10-05 Phase 3 FliGHt Trial: Experience of Switching from Daily Growth Hormone Therapy to Once-Weekly TransCon HGH in Children with Growth Hormone Deficiency -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Long-Acting vs. Daily Growth Hormone Therapies: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672556#comparing-rgh-5526-efficacy-to-standard-of-care-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com